Glucagon-like peptide II

Vue d'ensemble

Description

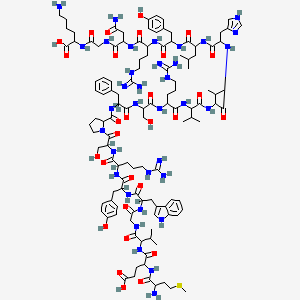

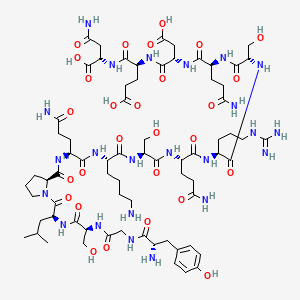

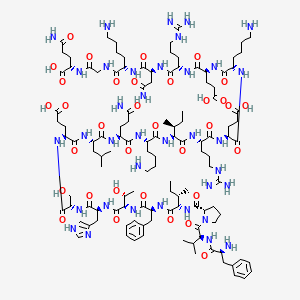

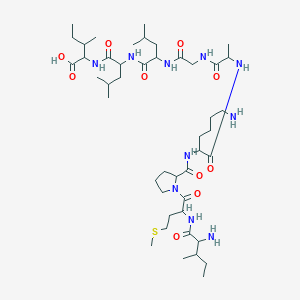

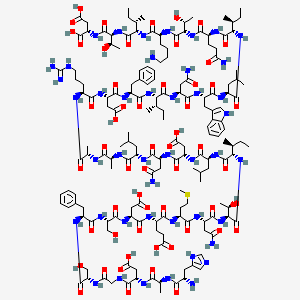

Glucagon-like peptide-2 (GLP-2) is a 33 amino acid peptide with a specific sequence in humans . It is created by specific post-translational proteolytic cleavage of proglucagon, a process that also liberates the related glucagon-like peptide-1 (GLP-1) . GLP-2 is produced by the intestinal endocrine L cell and by various neurons in the central nervous system . When externally administered, GLP-2 produces a number of effects in humans and rodents, including intestinal growth, enhancement of intestinal function, reduction in bone breakdown, and neuroprotection .

Synthesis Analysis

GLP-2 is created by specific post-translational proteolytic cleavage of proglucagon . Recent progress in solid-phase peptide synthesis has resulted in the development of glucagon analogs that are optimized for enhanced solubility and chemical stability at physiological pH .Chemical Reactions Analysis

GLP-1RAs effectively lower haemoglobin A1c and fasting plasma glucose concentrations . In terms of glycemic control and weight loss, semaglutide was statistically superior to other GLP-1RAs .Physical And Chemical Properties Analysis

GLP-2 is a gut hormone that promotes growth and function of the intestinal epithelium . It is derived from the L cells of the distal ileum and colon in response to proximal enteric neuronal signaling and luminal nutrients .Applications De Recherche Scientifique

GLP-1 and Metabolic Effects

The glucagon-like peptide-1 (GLP-1) showcases a broad spectrum of pharmacological potential due to its multifaceted nature. Its metabolic effects include glucose-dependent insulin secretion, modulation of gastric emptying, appetite inhibition, natriuresis and diuresis enhancement, and potential impacts on β-cell proliferation. GLP-1 also exhibits cardio- and neuroprotective qualities, decreases inflammation and apoptosis, and has implications in areas such as learning, memory, and behavior. These properties make GLP-1 a promising candidate for developing pharmacotherapies targeting obesity, diabetes, and neurodegenerative disorders (Müller et al., 2019).

GLP-1R Signaling Modulation by Flavonoids

Research on GLP-1 receptor (GLP-1R) signaling has identified quercetin, a flavonoid, as a modulator of this pathway. This modulation is selective, impacting certain peptide agonists differently. This discovery aids in understanding GLP-1R binding and signaling and could facilitate the development of new small-molecule compounds targeting this receptor (Wootten et al., 2011).

GLP-1's Effect on Cardiovascular Risk

GLP-1 plays a role in regulating cardiovascular parameters, potentially independent of its glucose-lowering activity. It influences blood pressure, endothelial function, body weight, cardiac metabolism, lipid metabolism, left ventricular function, atherosclerosis, and the response to ischemia-reperfusion injury. These findings suggest that GLP-1-based therapies could target both diabetes and cardiovascular disease (Sivertsen et al., 2012).

Neuroprotective Potential of GLP-1 Receptor Stimulation

Stimulation of the GLP-1 receptor has shown promising results in models of Alzheimer's disease, Parkinson's disease, and peripheral neuropathy. This suggests a potential therapeutic application for GLP-1 receptor agonists in neurodegenerative diseases, particularly in Parkinson's disease where benefits have been observed post-neurotoxic lesion (Harkavyi & Whitton, 2010).

Molecular Interactions of GLP-1 Receptor

Studies on the molecular structure of the GLP-1 receptor, specifically its interaction with peptide exendin-4, provide insights into the dynamics of peptide/receptor interactions. This understanding is crucial for developing therapies targeting the GLP-1 receptor, particularly in the context of type II diabetes mellitus (Koole et al., 2017).

L Cell Glucose Sensing and GLP-1 Secretion

The study of primary L cells reveals their role in glucose-responsive GLP-1 secretion, influenced by factors like sodium glucose cotransporter 1 and ATP-sensitive K+ channels. These insights open avenues for physiological and therapeutic exploration related to GLP-1 (Reimann et al., 2008).

GLP-1R Agonists as Neurotrophic Factors

GLP-1 receptor agonists, apart from their insulinotropic properties, regulate insulin synthesis, proinsulin gene expression, and glucose-sensing machinery components. They also affect the secretion of other islet hormones, such as glucagon and somatostatin, and have extraislet effects including roles in the central nervous system and gastric emptying suppression (Egan et al., 2003).

Physiological Overview of GLP-1

GLP-1's physiology is characterized by its role as an incretin hormone, regulating insulin and glucagon secretion, gastrointestinal motility, and appetite. This understanding informs the therapeutic use of GLP-1 receptor agonists in type 2 diabetes and potentially other conditions (Holst, 2007).

GLP-1's Clinical Development and Biological Role

The discovery and development of GLP-1 as a glucoregulatory hormone and its clinical applications, including its role in insulin secretion and as a treatment for type 2 diabetes, are significant milestones. This hormone's biology and translational relevance continue to evolve (Drucker et al., 2017).

Mécanisme D'action

Orientations Futures

The development of peptide drugs has become one of the hottest topics in pharmaceutical research . The refinement of the risk-versus-benefit profile of GLP-1-based therapies for the treatment of diabetes and obesity has stimulated the development of orally bioavailable agonists, allosteric modulators, and unimolecular multi-agonists, all targeting the GLP-1R .

Propriétés

IUPAC Name |

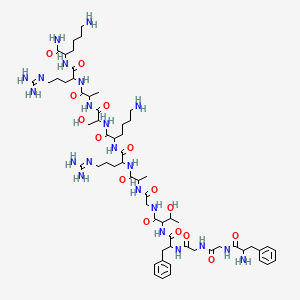

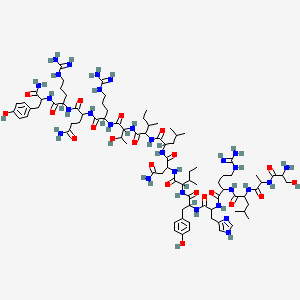

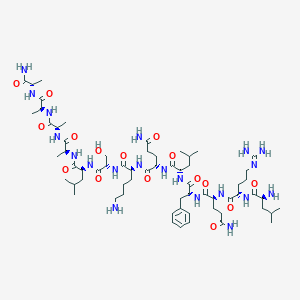

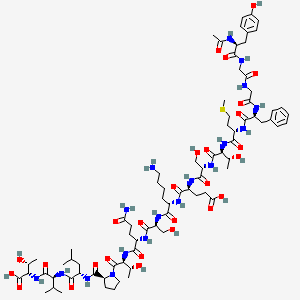

(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C165H254N44O55S/c1-22-77(11)126(157(256)187-96(45-47-115(168)215)142(241)207-130(84(18)212)161(260)186-94(43-34-35-50-166)141(240)203-129(80(14)25-4)160(259)209-131(85(19)213)162(261)201-112(164(263)264)67-125(230)231)204-152(251)101(55-76(9)10)190-146(245)104(58-89-68-176-93-42-33-32-41-91(89)93)193-148(247)106(61-117(170)217)200-158(257)127(78(12)23-2)205-153(252)103(57-88-39-30-27-31-40-88)191-150(249)110(65-123(226)227)196-138(237)95(44-36-51-175-165(172)173)183-134(233)82(16)179-133(232)81(15)181-143(242)99(53-74(5)6)189-147(246)105(60-116(169)216)195-151(250)111(66-124(228)229)197-144(243)100(54-75(7)8)199-159(258)128(79(13)24-3)206-163(262)132(86(20)214)208-154(253)107(62-118(171)218)194-140(239)98(49-52-265-21)185-139(238)97(46-48-120(220)221)184-149(248)109(64-122(224)225)198-156(255)114(72-211)202-145(244)102(56-87-37-28-26-29-38-87)192-155(254)113(71-210)182-119(219)70-177-137(236)108(63-121(222)223)188-135(234)83(17)180-136(235)92(167)59-90-69-174-73-178-90/h26-33,37-42,68-69,73-86,92,94-114,126-132,176,210-214H,22-25,34-36,43-67,70-72,166-167H2,1-21H3,(H2,168,215)(H2,169,216)(H2,170,217)(H2,171,218)(H,174,178)(H,177,236)(H,179,232)(H,180,235)(H,181,242)(H,182,219)(H,183,233)(H,184,248)(H,185,238)(H,186,260)(H,187,256)(H,188,234)(H,189,246)(H,190,245)(H,191,249)(H,192,254)(H,193,247)(H,194,239)(H,195,250)(H,196,237)(H,197,243)(H,198,255)(H,199,258)(H,200,257)(H,201,261)(H,202,244)(H,203,240)(H,204,251)(H,205,252)(H,206,262)(H,207,241)(H,208,253)(H,209,259)(H,220,221)(H,222,223)(H,224,225)(H,226,227)(H,228,229)(H,230,231)(H,263,264)(H4,172,173,175)/t77-,78-,79-,80-,81-,82-,83-,84+,85+,86+,92-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,126-,127-,128-,129-,130-,131-,132-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWSALRJGPBVBQU-PKQQPRCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CO)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC5=CN=CN5)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC5=CN=CN5)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C165H254N44O55S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50237869 | |

| Record name | Glucagon-like peptide II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50237869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

3766.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89750-15-2, 223460-79-5 | |

| Record name | Glucagon-like peptide II | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089750152 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glucagon-like peptide II | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12788 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Glucagon-like peptide II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50237869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.